4-Ethylthiophenyl-(5-methyl-2-furyl)methanol
Overview
Description
4-Ethylthiophenyl-(5-methyl-2-furyl)methanol is a chemical compound with the molecular formula C14H16O2S. It features a thiophene ring substituted with an ethyl group at the 4-position and a furan ring substituted with a methyl group at the 5-position, both connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol typically involves the following steps:
Furan Derivative Synthesis: The furan ring is synthesized through a cyclization reaction of appropriate precursors.
Thiophene Derivative Synthesis: The thiophene ring is synthesized through a similar cyclization reaction.
Coupling Reaction: The furan and thiophene derivatives are coupled using a suitable reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-Ethylthiophenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4-Ethylthiophenyl-(5-methyl-2-furyl)methanol is unique due to its specific structural features. Similar compounds include:
4-Methylthiophenyl-(5-ethyl-2-furyl)methanol: Similar structure with different alkyl group positions.
4-Ethylthiophenyl-(2-methyl-5-furyl)methanol: Similar structure with different methyl group positions.
4-Ethylthiophenyl-(5-methyl-2-thiophenyl)methanol: Similar structure with a thiophene ring instead of a furan ring.
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(5-methylfuran-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-3-17-12-7-5-11(6-8-12)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUYTUTCXSNKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=C(O2)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229378 | |
Record name | 2-Furanmethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443326-64-4 | |
Record name | 2-Furanmethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443326-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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